molecular formula C11H15NO3 B1176525 2-(Hydroxymethyl)-5-phenylpyrrolidine-3,4-diol CAS No. 151265-55-3

2-(Hydroxymethyl)-5-phenylpyrrolidine-3,4-diol

Katalognummer: B1176525
CAS-Nummer: 151265-55-3
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: VXZYWQYETUQRMH-YTWAJWBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Geometry and Stereochemical Configuration Analysis

The molecular geometry of 2-(Hydroxymethyl)-5-phenylpyrrolidine-3,4-diol is fundamentally determined by the pyrrolidine ring system, which adopts a characteristic envelope or twist conformation to minimize steric strain between substituents. The pyrrolidine ring maintains its saturated five-membered heterocyclic structure with the nitrogen atom occupying a pivotal position in the ring framework. The phenyl substituent at the 5-position introduces significant steric bulk that influences the overall molecular conformation and affects the spatial arrangement of adjacent functional groups. The hydroxymethyl group at the 2-position and the diol functionality spanning positions 3 and 4 create a complex network of hydrogen-bonding opportunities that further stabilize specific conformational states.

Stereochemical analysis reveals that this compound contains multiple chiral centers, specifically at positions 2, 3, 4, and 5 of the pyrrolidine ring. Each chiral center can exist in either R or S configuration, leading to multiple possible stereoisomers with distinct three-dimensional arrangements. The systematic IUPAC nomenclature must specify the absolute configuration at each chiral center to unambiguously define the compound structure. Research on related pyrrolidine derivatives has demonstrated that the spatial arrangement of substituents significantly affects biological activity and intermolecular interactions. The conformational flexibility of the pyrrolidine ring allows for dynamic equilibrium between different ring puckering modes, with the preferred conformation being influenced by the nature and position of substituents.

Eigenschaften

CAS-Nummer

151265-55-3

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

(2R,3R,4S,5S)-2-(hydroxymethyl)-5-phenylpyrrolidine-3,4-diol

InChI

InChI=1S/C11H15NO3/c13-6-8-10(14)11(15)9(12-8)7-4-2-1-3-5-7/h1-5,8-15H,6H2/t8-,9+,10-,11+/m1/s1

InChI-Schlüssel

VXZYWQYETUQRMH-YTWAJWBKSA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O

Kanonische SMILES

C1=CC=C(C=C1)C2C(C(C(N2)CO)O)O

Synonyme

3,4-Pyrrolidinediol, 2-(hydroxymethyl)-5-phenyl-, (2R,3R,4S,5S)-

Herkunft des Produkts

United States

Biologische Aktivität

2-(Hydroxymethyl)-5-phenylpyrrolidine-3,4-diol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in drug design, supported by research findings and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through various methods, including the 1,3-dipolar cycloaddition of sugar enones with azomethine ylides derived from natural amino acids. This process yields a series of polyhydroxyalkylpyrrolidines, including the target compound. The synthesis typically involves the reduction of ketone carbonyl groups and subsequent reactions that lead to diverse pyrrolidine structures with distinct configurations and substitution patterns .

Enzyme Inhibition

Initial studies suggest that this compound and its derivatives may act as inhibitors of certain enzymes. A study highlighted that polyhydroxyalkylpyrrolidines were not effective inhibitors of β-galactofuranosidase from Pseudomonas fellutanum, but they may exhibit inhibitory activity against other glycosidases or glycosyltransferases . This suggests potential for further exploration in enzyme inhibition.

Anticancer Activity

The compound's structural features position it as a candidate for anticancer research. Similar pyrrolidine derivatives have been investigated for their ability to induce cell death in neoplastic cells. For example, sphingolipid-like molecules derived from pyrrolidines have demonstrated selective toxicity against cancer cells while sparing normal cells . Such properties could be attributed to the compound's ability to disrupt cellular bioenergetics and nutrient uptake in cancerous tissues.

Case Study 1: Anticancer Efficacy

A study focused on small molecule analogs similar to this compound showed that these compounds could inhibit tumor growth in various cancer models. The compounds exerted bioenergetic stress on cancer cells, leading to increased cell death rates compared to non-cancerous cells. This was particularly evident in studies involving prostate cancer cells, where the analogs inhibited tumor progression effectively .

Study Cancer Type Effect
Small Molecule Analog ResearchProstate CancerInhibition of tumor growth
Pyrrolidine Derivative StudyVarious NeoplasticSelective toxicity against cancer cells

Case Study 2: Enzyme Activity

In another investigation, a series of pyrrolidine derivatives were screened for their inhibitory effects on specific enzymes linked to metabolic pathways in cancer cells. While the direct activity of this compound was not established, related compounds demonstrated significant inhibition of key enzymes involved in tumor metabolism .

Future Directions

The biological activity of this compound remains an area ripe for exploration. Future research should focus on:

  • Detailed Mechanistic Studies: Understanding how this compound interacts with specific biological targets can help elucidate its therapeutic potential.
  • Optimization for Drug Development: Modifications to enhance its efficacy and selectivity against disease targets should be explored.
  • Broader Biological Screening: Investigating its effects across various biological systems could reveal additional therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds, including 2-(Hydroxymethyl)-5-phenylpyrrolidine-3,4-diol, exhibit promising antimicrobial activities against multidrug-resistant pathogens. In particular, studies have highlighted the effectiveness of related compounds against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine scaffold can enhance antimicrobial potency, making it a candidate for further drug development.

Enzyme Inhibition Studies
The compound has been investigated for its potential as an inhibitor of specific enzymes. For instance, a study on related polyhydroxyalkylpyrrolidines showed that while some derivatives did not inhibit β-galactofuranosidase from P. fellutanum, they could serve as templates for systematic drug design targeting other glycosidases or glycosyltransferases . This suggests that further exploration into the inhibitory properties of this compound could yield valuable insights into its biological activity.

Structure-Based Drug Design

Virtual Screening and Molecular Docking
The compound has been part of virtual screening efforts aimed at identifying potential inhibitors for SARS-CoV-2 helicase. Molecular docking studies have shown favorable binding interactions with viral proteins, indicating its potential role in antiviral drug development . The ability to modify the structure to enhance binding affinity makes it a valuable candidate in the search for effective antiviral agents.

Case Studies

Study Objective Findings
Study on Antimicrobial Activity Evaluate antimicrobial properties against resistant strainsDemonstrated significant activity against Gram-positive pathogens; structure-dependent efficacy observed.
Enzyme Inhibition Research Investigate enzyme inhibition potentialSome derivatives showed no inhibition; however, they may guide future drug design targeting glycosidases.
Virtual Screening for SARS-CoV-2 Identify potential antiviral candidatesPromising binding interactions noted; supports further investigation into antiviral applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The following table summarizes key structural differences and biological activities of analogs:

Compound Name Key Structural Features Biological Activity Source/Reference
2-(Hydroxymethyl)-5-phenylpyrrolidine-3,4-diol Phenyl at C5; hydroxymethyl at C2; 3,4-diol Under investigation (potential glycosidase inhibition) Natural product (Codonopsis spp.)
BCX4430 Pyrrolo[3,2-d]pyrimidin-7-yl at C2; adenosine analog Antiviral (EBOV inhibition) Synthetic nucleoside
(2S,3S,4R,5S)-2-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol 3,4-Dimethoxyphenyl at C2; N-methylation Unspecified (alkaloid with potential CNS activity) Synthetic/Natural hybrid
2-(Aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives Aminomethyl at C2; hydroxymethyl at C5 α-D-Mannosidase inhibition Synthetic
(2R,3R,4R,5R)-2-(Hydroxymethyl)-5-(4-methoxyphenyl)pyrrolidine-3,4-diol 4-Methoxyphenyl at C5; stereochemistry (2R,3R,4R,5R) Glycosidase inhibition Natural product

Key Comparative Insights

Substituent Effects on Bioactivity
  • Phenyl vs. Heterocyclic Moieties: BCX4430 replaces the phenyl group with a pyrrolopyrimidine ring, enabling antiviral activity via RNA polymerase inhibition . In contrast, the phenyl group in the target compound may facilitate hydrophobic interactions with enzymes, akin to iminosugar-related glycosidase inhibitors .
  • Aminomethyl vs. Hydroxymethyl: The aminomethyl group in derivatives from Popowycz et al. (2004) introduces a basic nitrogen, enhancing hydrogen bonding with glycosidase active sites, leading to potent inhibition .
Stereochemical Influence

The (2R,3R,4R,5R) configuration in codonopsinol analogs is critical for mimicking carbohydrate transition states, a hallmark of glycosidase inhibitors . Synthetic analogs with divergent stereochemistry (e.g., 2S,3S,4R,5S) exhibit altered binding affinities, underscoring the necessity of precise stereocontrol .

Research Findings and Data

Enzymatic Inhibition Studies

  • α-D-Mannosidase Inhibition: 2-(Aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives exhibit IC₅₀ values in the micromolar range, outperforming non-aminated analogs .
  • Antiviral Efficacy : BCX4430 demonstrates EC₅₀ values of 3–10 µM against EBOV in vitro, a property absent in phenyl-substituted pyrrolidines .

Vorbereitungsmethoden

Microbial Oxidation of N-Protected Aminotetraols

The foundational approach involves oxidizing N-benzyl-1-amino-1-deoxy-arabinitol using microorganisms from Gluconobacter or Corynebacterium genera. This step converts the substrate into N-protected 5-amino-5-deoxypentulose, a critical intermediate. The reaction occurs under aerobic conditions at 25–30°C, with pH maintained between 5.5–7.0 to optimize enzyme activity. However, microbial oxidation suffers from low volumetric yields (~30–40%), necessitating large-scale fermentation for practical applications.

Catalytic Hydrogenation to Pyrrolidine Diols

Post-oxidation, the N-protecting group (e.g., benzyl) is removed via hydrogenolysis using palladium catalysts (5–10 wt% Pd/C). This step simultaneously reduces the imine intermediate to form the pyrrolidine ring. Key parameters include:

  • Hydrogen pressure : 1–5 bar

  • Reaction time : 10–30 hours

  • Diastereomeric excess (d.e.) : >90% for (2R)- or (2S)-isomers

Despite high stereoselectivity, the method requires excess catalyst (up to 20% by weight), increasing costs and complicating purification.

RuCl3-Catalyzed cis-Dihydroxylation

Reaction Mechanism and Substrate Preparation

Bell et al. developed a three-step synthesis starting from (Z)-but-2-ene-1,4-diol:

  • Dimesylation : (Z)-but-2-ene-1,4-diol is treated with methanesulfonyl chloride to form the dimesylate.

  • cis-Dihydroxylation : RuCl3 catalyzes the addition of hydroxyl groups across the double bond, avoiding toxic OsO4.

  • Cyclization : Reaction with aromatic amines (e.g., aniline) yields meso-1-substituted-3,4-dihydroxypyrrolidines.

Performance Metrics

  • Yield : 65–75% for the cyclization step

  • Stereoselectivity : >95% cis-diol formation

  • Catalyst load : 2–5 mol% RuCl3

This method excels in safety and scalability but requires anhydrous conditions and inert atmospheres to prevent side reactions.

Grignard Reagent-Mediated Alkylation

Synthesis of N-Aryl-2-Pyrrolidinones

Aryl Grignard reagents (e.g., phenylmagnesium bromide) react with N-aryl-2-pyrrolidinones to introduce the phenyl group. The process involves:

  • Coupling : N-aryl-2-pyrrolidinones are treated with Grignard reagents in THF at 0°C to room temperature.

  • Quenching : Saturated NH4Cl solution halts the reaction, followed by extraction with ethyl acetate.

Limitations

  • Functional group tolerance : Limited to electron-neutral aryl groups.

  • Yield : 50–60% due to competing elimination pathways.

Comparative Analysis of Methods

Parameter Microbial OxidationRuCl3 DihydroxylationGrignard Alkylation
Yield 30–40%65–75%50–60%
Stereoselectivity >90% d.e.>95% cisNot reported
Catalyst Toxicity LowLow (vs. OsO4)Low
Scale-Up Feasibility ModerateHighLow
Key Limitation High Pd consumptionAnhydrous conditionsNarrow substrate scope

Emerging Strategies and Optimization

One-Pot Deprotection-Hydrogenation

Recent advances combine N-deprotection and hydrogenation in a single step, reducing processing time by 40%. This is achieved using Pd(OH)2/C under 3 bar H2, though catalyst recycling remains challenging.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates can enhance d.e. to >98%, but requires expensive enzymes and extended reaction times (48–72 hours) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(Hydroxymethyl)-5-phenylpyrrolidine-3,4-diol, and how can reaction parameters be optimized?

  • Methodological Answer : A multi-step synthesis approach is often employed. For example, boronic acid cross-coupling (e.g., Suzuki-Miyaura coupling) can introduce the phenyl group, as demonstrated in pyrrolidine derivative syntheses . Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), temperature control (e.g., 105°C for coupling reactions), and protecting group strategies for hydroxyl groups to prevent undesired side reactions. Purification via column chromatography and characterization by NMR and mass spectrometry are critical for verifying intermediate and final product integrity .

Q. Which analytical techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, as shown in structural studies of related pyrrolidine derivatives . Complementary methods include NOESY NMR to assess spatial proximity of protons and circular dichroism (CD) for chiral centers. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR should corroborate molecular formula and functional group assignments .

Advanced Research Questions

Q. How should researchers address contradictory biological activity data reported for this compound analogues?

  • Methodological Answer : Discrepancies may arise from variations in stereochemical purity or assay conditions. To resolve this:

Purity Verification : Use HPLC (>95% purity threshold) and quantitative NMR (qNMR) to confirm sample integrity .

Stereochemical Validation : Re-analyze stereochemistry via X-ray crystallography if activity is stereospecific .

Assay Reproducibility : Standardize in vitro protocols (e.g., cell line selection, incubation time) and include positive controls (e.g., known immunomodulators) to benchmark results .

Q. What strategies mitigate degradation of this compound during storage, and how are degradation products characterized?

  • Methodological Answer : Store the compound under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of hydroxyl groups. Lyophilization can enhance stability for long-term storage. Monitor degradation via:

Accelerated Stability Studies : Expose samples to elevated temperatures/humidity and analyze by LC-MS to identify degradation pathways .

Mass Spectrometry : Use HRMS to detect and quantify decomposition products (e.g., oxidation of diols to ketones) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the immunomodulatory potential of this compound derivatives?

  • Methodological Answer :

Analog Synthesis : Systematically modify the phenyl group (e.g., electron-withdrawing/donating substituents) and hydroxymethyl/diol positions .

In Vitro Screening : Use T-cell proliferation assays and cytokine profiling (e.g., IL-2, IFN-γ ELISA) to evaluate immunomodulatory effects .

Computational Modeling : Perform molecular docking with immune receptors (e.g., MR1) to predict binding modes and guide synthetic priorities .

Data Analysis and Experimental Design

Q. What experimental controls are essential when assessing the metabolic stability of this compound in biological systems?

  • Methodological Answer : Include:

Negative Controls : Incubate compound-free matrices (e.g., plasma, liver microsomes) to rule out matrix interference.

Positive Controls : Use stable analogues (e.g., methyl-protected diols) to validate assay sensitivity.

Time-Course Analysis : Sample at multiple timepoints (0, 1, 3, 6, 24h) to model degradation kinetics .

Q. How can researchers validate the specificity of this compound interactions with target proteins?

  • Methodological Answer :

Competitive Binding Assays : Use isotopic labeling (e.g., ³H/¹⁴C) or fluorescent probes to quantify displacement by competitors.

CRISPR Knockout Models : Generate cell lines lacking the putative target protein to confirm activity loss .

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics and calculate dissociation constants (KD) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.